(S)-beta-alanopine
CAS No.:
Cat. No.: VC1944645
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NO4 |
---|---|
Molecular Weight | 161.16 g/mol |
IUPAC Name | (2S)-2-(2-carboxyethylamino)propanoic acid |
Standard InChI | InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Standard InChI Key | OAWHMSFCLIYBHE-BYPYZUCNSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NCCC(=O)O |
Canonical SMILES | CC(C(=O)O)NCCC(=O)O |
Introduction
Beta-Alanine: The Foundation Compound
Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta amino acid, where the amino group is attached to the β-carbon rather than the α-carbon as in regular alanine . Unlike α-alanine, beta-alanine has no stereocenter . It serves as a key component in several biochemical pathways and has various physiological functions.
Chemical Properties and Structure
Beta-alanine has the molecular formula C₃H₇NO₂ and a molecular weight of 89.0932 . Its IUPAC name is 3-aminopropanoic acid . The chemical structure features an amino group attached to the beta carbon, distinguishing it from alpha-alanine .
Biosynthesis and Metabolism
Beta-alanine is formed in vivo through several pathways:
Under normal conditions, beta-alanine is metabolized into acetic acid . It can also undergo transamination with pyruvate to form malonate-semialdehyde and L-alanine .
Biochemical Functions and Pathways
Enzymatic Transformations
Beta-alanine/alpha-ketoglutarate aminotransferase (BAAT) plays a crucial role in converting beta-alanine to malonyl semialdehyde . This transformation is part of pathways that can lead to the production of 3-hydroxypropionic acid (3-HP) .
Several BAAT sequences have been identified, including those shown in SEQ ID NOS: 3, 5, 7, 9, 11, 13, 16, and 18, with corresponding amino acid sequences in SEQ ID NOS: 4, 6, 8, 10, 12, 14, 17, and 19 .
Metabolic Pathways
Beta-alanine is involved in multiple metabolic pathways:
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Component of pantothenic acid (vitamin B5), which is part of coenzyme A
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Can act as a neurotransmitter by activating glycine and GABA receptors
Physiological Effects and Clinical Applications
Performance Enhancement
Beta-alanine supplementation has been shown to:
Effects on Exercise Performance
Research indicates that beta-alanine supplementation can provide significant benefits for weight lifters and athletes:
Effect | Percentage Change | Comparison |
---|---|---|
Blood lactate reduction | 47.92% | vs. 104.60% in placebo group |
Vertical jump height increase | 6.30% | vs. 1.76% in placebo group |
VO₂ max reduction | 16.91% | vs. 41.21% in placebo group |
These findings from a study with male weight lifters (mean age 23.95±1.23 years) indicate significant performance improvements after ingestion of a single dose of beta-alanine .
Industrial and Biotechnological Applications
Production of 3-Hydroxypropionic Acid
Beta-alanine serves as an intermediate in the production of 3-hydroxypropionic acid (3-HP), which has industrial potential as a building block for various chemicals . The conversion pathway involves:
Metabolic engineering approaches have been developed to create microorganisms with gene disruptions that couple 3-HP production to growth, allowing for stable and continuous production .
Research and Development Frontiers
Genetic Modifications and Enzyme Engineering
Research into BAAT variants has identified several mutations that can improve enzyme activity:
These engineered enzymes can be used to transform cells to produce malonyl semialdehyde from beta-alanine more efficiently .
Combined Supplementation Approaches
Recent research has explored the combined effects of beta-alanine with other supplements:
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